(1-ピペリジン-4-イルトリアゾール-4-イル)メタノール;ジハイドロクロリド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

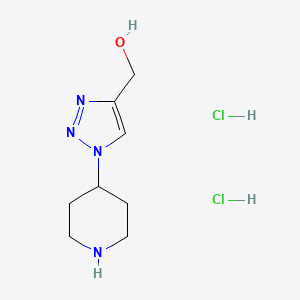

(1-Piperidin-4-yltriazol-4-yl)methanol;dihydrochloride is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound features a piperidine ring, a triazole ring, and a methanol group, making it a versatile molecule in various fields of study.

科学的研究の応用

(1-Piperidin-4-yltriazol-4-yl)methanol;dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its therapeutic potential in various diseases.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

Target of Action

The primary target of (1-Piperidin-4-yltriazol-4-yl)methanol;dihydrochloride is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and plays a crucial role in the process of HIV-1 entry .

Mode of Action

The compound interacts with the CCR5 receptor, acting as an antagonist . It contains a basic nitrogen atom, which is believed to anchor the ligands to the CCR5 receptor via a strong salt-bridge interaction . This interaction blocks the receptor, preventing HIV-1 from entering the cell .

Biochemical Pathways

The blockade of the CCR5 receptor disrupts the HIV-1 entry process . This disruption prevents the virus from infecting the cell, thereby inhibiting the progression of the disease .

Result of Action

The antagonistic action of the compound on the CCR5 receptor prevents HIV-1 entry into the cell . This action results in a decreased rate of infection and slower progression to AIDS .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (1-Piperidin-4-yltriazol-4-yl)methanol;dihydrochloride typically involves the formation of the piperidine and triazole rings followed by their coupling. Common synthetic routes include:

Cyclization Reactions: Formation of the piperidine ring through cyclization of appropriate precursors.

Click Chemistry: The triazole ring is often synthesized using click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

Coupling Reactions:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and purification techniques such as crystallization and chromatography .

化学反応の分析

Types of Reactions

(1-Piperidin-4-yltriazol-4-yl)methanol;dihydrochloride undergoes various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The triazole ring can undergo reduction under specific conditions.

Substitution: The piperidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) is often employed.

Substitution: Alkyl halides or sulfonates can be used as electrophiles in substitution reactions.

Major Products

Oxidation: Formation of piperidin-4-yltriazol-4-ylcarboxylic acid.

Reduction: Formation of reduced triazole derivatives.

Substitution: Formation of various substituted piperidine derivatives.

類似化合物との比較

Similar Compounds

- (4-(Piperidin-4-yl)phenyl)methanol hydrochloride

- (2-(Piperidin-4-yl)phenyl)methanol hydrochloride

- (3-(Piperidin-4-yl)phenyl)methanol hydrochloride

Uniqueness

(1-Piperidin-4-yltriazol-4-yl)methanol;dihydrochloride is unique due to the presence of both piperidine and triazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and development .

生物活性

(1-Piperidin-4-yltriazol-4-yl)methanol;dihydrochloride is a chemical compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound contains a piperidine ring , a triazole ring , and a methanol group , which contribute to its unique chemical properties. The presence of these functional groups allows for versatile interactions with various biological targets, particularly in the context of receptor modulation.

Target Receptor

The primary biological target for (1-Piperidin-4-yltriazol-4-yl)methanol;dihydrochloride is the CCR5 chemokine receptor . This receptor plays a crucial role in the entry of HIV-1 into host cells.

Mode of Action

The compound acts as an antagonist to the CCR5 receptor, effectively blocking HIV-1 entry into cells. This mechanism is vital for developing therapeutic agents aimed at treating HIV infections.

Biological Activity and Research Findings

Recent studies have highlighted the compound's potential in various biological contexts:

- Antiviral Activity : The antagonistic action on CCR5 has been linked to reduced viral load in cell cultures infected with HIV-1, demonstrating its potential as an antiviral agent.

- Chemical Stability : Research indicates that (1-Piperidin-4-yltriazol-4-yl)methanol;dihydrochloride exhibits good stability under physiological conditions, making it suitable for further development as a therapeutic candidate .

- Pharmacological Applications : Beyond its antiviral properties, preliminary studies suggest that this compound may also influence other biochemical pathways, such as those involved in inflammation and immune responses .

Case Studies

Several case studies illustrate the biological activity of (1-Piperidin-4-yltriazol-4-yl)methanol;dihydrochloride:

- Study 1 : In vitro experiments demonstrated that treatment with this compound significantly reduced HIV replication in human T-cells, supporting its role as a CCR5 antagonist. The IC50 value was determined to be in the low micromolar range, indicating potent activity against HIV .

- Study 2 : A pharmacokinetic study assessed the compound's absorption, distribution, metabolism, and excretion (ADME) properties. Results showed favorable bioavailability and a half-life suitable for therapeutic use .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of (1-Piperidin-4-yltriazol-4-yl)methanol;dihydrochloride, it is beneficial to compare it with similar compounds:

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| (4-(Piperidin-4-yl)phenyl)methanol hydrochloride | Structure | Moderate CCR5 antagonism | Less potent than triazole derivative |

| (2-(Piperidin-4-yl)phenyl)methanol hydrochloride | Structure | Weak antiviral activity | Limited therapeutic potential |

| (3-(Piperidin-4-yl)phenyl)methanol hydrochloride | Structure | No significant activity | Not suitable for further development |

特性

IUPAC Name |

(1-piperidin-4-yltriazol-4-yl)methanol;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O.2ClH/c13-6-7-5-12(11-10-7)8-1-3-9-4-2-8;;/h5,8-9,13H,1-4,6H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGJNCXZCPGYNLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C=C(N=N2)CO.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Cl2N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。